Metasilicic acid

Übersicht

Beschreibung

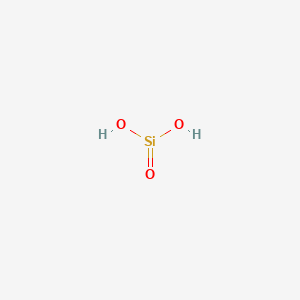

Metasilicic acid is a useful research compound. Its molecular formula is H2SiO3 and its molecular weight is 78.099 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Metasilicic acid primarily targets silica-aluminate and silicon-containing minerals in the surrounding rocks . It is a common component of groundwater water chemistry in certain areas, such as the Changbai Mountain area in China .

Mode of Action

When low-mineralized precipitation recharges the underground aquifer, it dissolves the silica-aluminate and silicon-containing minerals in the surrounding rocks through the water–rock action under the effect of CO2 . This process causes a large amount of this compound to dissolve into the groundwater, forming this compound-type mineral water .

Biochemical Pathways

The dissolution of minerals such as olivine, pyroxene, albite, and other siliceous minerals is the source of characteristic components . Deep faults and deep basalt heat flow are the key conditions for the formation of this compound

Pharmacokinetics

It is known that this compound is a common component of groundwater chemistry . The water body primarily receives stable recharge from low-mineralized precipitation, providing ample time for water–rock interaction . This suggests that the bioavailability of this compound may be influenced by environmental factors such as precipitation and geological conditions.

Result of Action

It is known that this compound can promote plant growth and alleviate a variety of biological and abiotic stressors . It activates defence-related enzymes, promotes the production of antimicrobial compounds, regulates signal pathways, and induces the expression of defence-related genes .

Action Environment

The action of this compound is influenced by environmental factors. For instance, in the Changbai Mountain area, the formation of this compound is controlled by rock weathering . The volcanic geological process greatly influences the formation of the hydrochemical components of mineral springs . Human activities also have a significant impact on the formation of this compound .

Biochemische Analyse

Biochemical Properties

It is known that silicon, the main element in metasilicic acid, has been associated with bone mineralization, collagen synthesis, skin, hair, and nails health, atherosclerosis, Alzheimer’s disease, immune system enhancement, and other disorders or pharmacological effects .

Cellular Effects

Silicon, which is a major component of this compound, has been shown to have beneficial effects on plants, especially under stress conditions . For instance, it has been found that silicon can alleviate the toxic effects caused by abiotic stresses such as salt stress, drought, and heavy metals .

Molecular Mechanism

The molecular mechanism of this compound is not well-understood due to its hypothetical nature. It is known that silicon, the main element in this compound, can interact with various biomolecules. For instance, ortho-silicic acid, a bioavailable form of silicon, has been found to interact with various types of zeolites, a class of aluminosilicates with well-described ion-exchange properties .

Temporal Effects in Laboratory Settings

It is known that the release process of this compound in powdered rocks reached equilibrium after 40 days, while this compound in solid rocks took 170 days .

Metabolic Pathways

Silicon, the main element in this compound, is known to be involved in various metabolic pathways .

Transport and Distribution

It is known that silicon, the main element in this compound, can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that silicon, the main element in this compound, can be localized in various subcellular compartments .

Biologische Aktivität

Metasilicic acid (H₂SiO₃), a derivative of silicic acid, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological effects of this compound, supported by data tables, case studies, and significant research findings.

Overview of this compound

This compound is a low-molar mass condensed form of silicic acid, characterized by its ability to interact with biomolecules, particularly proteins. Its unique structure allows it to modulate biological functions, making it a subject of interest in various medical and environmental applications.

Biological Activities

1. Interaction with Proteins

This compound has been shown to significantly interact with proteins involved in reversible phosphorylation processes, which are crucial for signal transduction and membrane transport. This interaction can modify the structure and function of these proteins, impacting various biochemical pathways.

- Case Study: A study demonstrated that this compound could modulate the activity of ATPases, which are vital for cellular energy management. This modulation is particularly relevant in conditions like hypertension and diabetes, where ATPase function is compromised .

2. Bone Health and Collagen Synthesis

Research indicates that this compound plays a role in bone mineralization and collagen synthesis. It has been linked to enhanced osteoblastic differentiation and collagen type I synthesis in human osteoblast-like cells.

- Findings: In vitro studies revealed that this compound stimulates the activity of prolyl hydroxylase, an enzyme critical for collagen production . Additionally, controlled clinical studies have shown that silicon supplementation can lead to increased bone mineral density in osteoporotic women .

3. Aluminium Toxicity Reduction

This compound has been studied for its potential protective effects against aluminium toxicity. Research suggests that it may limit aluminium absorption in the gut and facilitate its excretion through urine.

- Study Results: Mice exposed to aluminium sulfate showed improved neuronal health when given silicic acid-rich water. This study found that high silicon concentrations helped maintain the number of nitrergic neurons and their functional integrity despite aluminium exposure .

The biological effects of this compound can be attributed to several mechanisms:

- Silicon Transport: The uptake of silicic acid into cells is mediated by specialized transporters known as silicic acid transporters (SITs). These transporters facilitate the concentration of silicic acid within cells, which is crucial for its biological activity .

- pH and Ionic Strength Influence: The chemical properties and biological activities of this compound are significantly influenced by pH levels and ionic strengths in the environment. This dependency allows for regulatory feedback mechanisms within cellular systems .

Data Table: Summary of Biological Effects

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Metasilicic acid is increasingly recognized for its beneficial effects on plant growth and crop yield.

1.1 Plant Growth Enhancement

Research indicates that MSA can significantly improve seed germination rates and promote faster growth in vegetable crops. A study demonstrated that this compound mineral water, produced from weathered granite, enhances the germination percentage of seeds and shortens the growth cycle of seedlings. This mineral water can be utilized directly in soilless cultivation systems, allowing for efficient nutrient absorption by plants .

1.2 Case Study: Vegetable Cultivation

- Objective : To evaluate the impact of this compound mineral water on vegetable crops.

- Methodology : Application of MSA mineral water in controlled experiments with various vegetable seeds.

- Results : The study found that plants treated with MSA showed a marked increase in growth rate and health compared to control groups. The use of MSA also reduced the need for chemical fertilizers and pesticides, promoting sustainable agriculture practices .

Health Applications

This compound is noted for its potential health benefits, particularly in human nutrition and wellness.

2.1 Health Benefits of Silicon

Silicon, as a key component of this compound, plays an essential role in human health. Studies suggest that adequate silicon intake may help prevent cardiovascular diseases and support bone health. Drinking water enriched with this compound has been linked to improved health outcomes, including reduced risk of aortic sclerosis and hypertension .

2.2 Research Findings

- Study : Analysis of health effects from this compound drinking water.

- Findings : Participants consuming MSA-rich water exhibited lower incidences of cardiovascular issues compared to those who did not .

Material Science Applications

This compound is also being explored in the field of materials science, particularly in the development of biodegradable materials.

3.1 Polyurethane Foams

Recent research has focused on synthesizing rigid polyurethane foams (RPUFs) using polyols derived from this compound and recycled polylactic acid (PLA). These foams exhibit enhanced properties such as improved thermal resistance, lower flammability, and biodegradability .

3.2 Case Study: Synthesis of RPUFs

- Objective : To develop RPUFs using a mixture of polyols based on MSA and PLA.

- Methodology : Polyols were characterized for their physicochemical properties, followed by foam synthesis.

- Results : The resulting foams demonstrated superior compressive strength and thermal insulation compared to traditional polyurethane foams made solely from MSA .

Hydrochemical Applications

This compound is also significant in hydrogeochemical studies, particularly concerning groundwater quality assessments.

4.1 Groundwater Quality Analysis

Studies have shown that this compound can act as an indicator of groundwater quality in certain aquifers. Its presence is often correlated with other essential minerals necessary for potable water standards .

| Application Area | Key Findings |

|---|---|

| Agriculture | Enhances seed germination and reduces chemical use |

| Health | Linked to cardiovascular health benefits |

| Material Science | Development of biodegradable foams |

| Hydrochemistry | Indicator of groundwater quality |

Eigenschaften

IUPAC Name |

dihydroxy(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3Si/c1-4(2)3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJKVHSBPTUYDLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Si](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2SiO3, H2O3Si | |

| Record name | silicic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

||

| Record name | Silicic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001343982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metasilicic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007699414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30872499 | |

| Record name | Metasilicic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.099 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |

| Record name | Silicic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17270 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7699-41-4, 1343-98-2 | |

| Record name | Silicic acid (H2SiO3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7699-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001343982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metasilicic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007699414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Metasilicic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metasilicic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METASILICIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OI8D3YOH1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of metasilicic acid?

A1: this compound is represented by the molecular formula H2SiO3. Its molecular weight is 60.08 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: While specific spectroscopic data for this compound is limited in the provided research papers, its presence and formation are often confirmed through indirect methods. For instance, the silicon content in various matrices is analyzed, and this compound formation is inferred based on reaction conditions. [, , ]

Q3: How is this compound used in the preparation of single-sided toughened glass?

A3: this compound, in combination with disilicic acid, forms a crucial component of a protective fluid used in manufacturing single-sided toughened glass. This fluid, when applied to one side of the glass, forms a protective film. This film prevents the coated surface from undergoing toughening during the process, resulting in a single side remaining untreated. []

Q4: How does this compound contribute to the properties of rigid polyurethane foams?

A4: Research indicates that polyols derived from this compound, alone or mixed with those from recycled polylactic acid, can be used to synthesize rigid polyurethane foams (RPUFs). These foams exhibit desirable properties such as rigidity, biodegradability, thermal resistance, reduced flammability, high compressive strength, and low thermal conductivity. [] Similarly, using this compound and cellulose-based polyols results in RPUFs with enhanced thermal resistance, self-extinguishing properties, and biodegradability. []

Q5: What challenges are associated with the presence of this compound in industrial processes, particularly in the context of heavy oil production?

A5: High concentrations of this compound in heavy oil wastewater pose significant scaling challenges, impacting production efficiency. []

Q6: How can this compound be removed from industrial wastewater?

A6: Research on heavy oil wastewater treatment shows magnesium-based agents are effective in removing this compound. Optimal removal, exceeding 90% efficiency, is achieved at a pH of 10 and an agent dosage of 400 mg/L. []

Q7: What is the geological origin of this compound in natural mineral waters?

A7: this compound found in natural mineral waters originates from the hydrolytic decomposition of quartz and aluminum-silicate minerals present in granite formations. [] This process is influenced by the geological characteristics and hydrogeochemical processes within the specific region. [, , , ]

Q8: How does the content of this compound in natural mineral waters relate to its potential health benefits?

A8: Natural mineral waters rich in this compound are often classified as this compound-type mineral waters. [] While specific health claims are not evaluated in these studies, these waters are often marketed for their potential health benefits, which need further investigation.

Q9: What analytical techniques are employed to determine this compound concentration in various matrices?

A9: The most common method for quantifying this compound is molybdosilicate yellow spectrophotometry. [, ] This technique involves reacting this compound with a molybdate reagent to form a colored complex, the absorbance of which is measured to determine the this compound concentration.

Q10: How is the uncertainty associated with this compound analysis addressed?

A10: Uncertainty evaluation in this compound analysis, particularly using spectrophotometry, is crucial for accurate results. Key sources of uncertainty include calibration solution preparation, calibration curve fitting, and measurement variations. The continuous propagation model of uncertainty, combined with double-error regression for standard curve fitting, helps assess and minimize uncertainties. []

Q11: What is the environmental impact of this compound in industrial wastewater?

A11: While this compound itself might not be highly toxic, its presence in wastewater, particularly from industries like heavy oil production, necessitates careful management. This is because the wastewater often contains other contaminants requiring specific treatment protocols. []

Q12: How does silicon, potentially in the form of this compound, influence plant growth and nitrogen fixation in legumes?

A12: Research on cowpea plants suggests that silicon, supplied as this compound or silicic acid, positively influences nodule formation and nitrogen fixation. The study highlights the importance of including silicon in nutrient solutions for hydroponically grown legumes to accurately assess nodulation and nitrogen fixation processes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.